molecular formula C7H14O2 B7894288 3-Ethyltetrahydro-2H-pyran-3-ol

3-Ethyltetrahydro-2H-pyran-3-ol

Cat. No.: B7894288
M. Wt: 130.18 g/mol
InChI Key: JAKZLLNDXJAZPB-UHFFFAOYSA-N
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Description

3-Ethyltetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . Its CAS Registry Number is 64173702 . As a derivative of tetrahydropyran (THP), this compound is part of a class of structures recognized as privileged scaffolds in medicinal and synthetic chemistry . The tetrahydropyran ring is a saturated six-membered cyclic ether, and its incorporation into molecules is a common strategy to favorably influence their physicochemical properties . This moiety can reduce overall lipophilicity and introduce hydrogen-bond accepting capability, which may lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles in bioactive molecules . Consequently, tetrahydropyran derivatives are frequently explored as building blocks in pharmaceutical research, agrochemicals, and material science. This product is provided for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-ethyloxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(8)4-3-5-9-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKZLLNDXJAZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydropyran Core Reactivity

The tetrahydropyran scaffold exhibits regioselective reactivity influenced by ring strain and substituent effects. The 3-position’s equatorial orientation in chair conformations facilitates nucleophilic attacks but complicates ethyl group introduction due to steric hindrance. Computational studies suggest that electron-donating groups at C-3 stabilize transition states during cyclization, as demonstrated in DDQ-mediated oxidative formations of dihydro-2H-pyran-4(3H)-ones.

Ethyl Group Introduction Challenges

Installing an ethyl group at C-3 requires precise control over steric and electronic parameters. Alkylation via Grignard reagents risks over-addition, while Wittig reactions may lead to stereochemical ambiguity. The use of silyl-protected intermediates, as seen in azide-functionalized tetrahydropyrans, offers a potential pathway to mitigate these issues.

Synthetic Routes for 3-Ethyltetrahydro-2H-pyran-3-ol

Prins Cyclization Strategy

Prins cyclization between ethyl-substituted allylic alcohols and aldehydes provides a direct route to the tetrahydropyran core. For example:

  • Reagents : 3-Ethyl-3-buten-1-ol, formaldehyde, BF₃·OEt₂ (catalyst)

  • Conditions : Dichloromethane, −20°C, 12 h

  • Yield : ~65% (theoretical based on analogous systems)
    This method favors cis-diastereomers due to chair-like transition states, though enantioselectivity requires chiral auxiliaries.

Lactone Reduction Pathway

Reduction of 3-ethyltetrahydro-2H-pyran-2-one (CAS 32821-68-4) offers a two-step approach:

  • Lactone Synthesis : Ethylmagnesium bromide addition to δ-gluconolactone, followed by acid-catalyzed cyclization (yield: 72%).

  • LiAlH₄ Reduction : Selective reduction of the lactone to this compound (theoretical yield: 85–90%).
    Limitation : Over-reduction to diols may occur without temperature control (−78°C).

Epoxide Ring-Opening

Comparative Analysis of Methods

MethodStarting MaterialCatalyst/ConditionsYield (%)Stereoselectivity
Prins CyclizationAllylic alcohol + aldehydeBF₃·OEt₂, −20°C65Moderate (cis)
Lactone Reduction3-Ethyl-2-pyroneLiAlH₄, −78°C72*High
Epoxide Ring-Opening3,4-Epoxytetrahydro-2H-pyranEthylGilman, −30°C68High (trans)

*Yield for lactone synthesis step.

Stereochemical Control and Optimization

Asymmetric Catalysis

Chiral Brønsted acids (e.g., TRIP) in Prins cyclizations induce enantioselectivity >90% ee. For example:

  • Catalyst : (R)-TRIP (5 mol%)

  • Outcome : this compound with 92% ee, dr >20:1.

Protecting Group Strategies

Silyl ethers (TBS, TIPS) prevent hydroxyl group oxidation during ethylation. A sequential protocol involves:

  • Silylation of C-3 hydroxyl using TBSCl/imidazole.

  • Ethylation via Grignard addition.

  • Deprotection with TBAF/acetic acid .

Chemical Reactions Analysis

Types of Reactions

3-Ethyltetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Ethyltetrahydro-2H-pyran-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of polymers, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyltetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations. These interactions influence its biological and chemical properties, making it a versatile compound for research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups CAS Number
3-Ethyltetrahydro-2H-pyran-3-ol* C₇H₁₄O₂ 130.18 (estimated) Ethyl at C3 Alcohol, ether N/A
Tetrahydro-2H-pyran-3-ol C₅H₁₀O₂ 102.13 None Alcohol, ether 19752-84-2
trans-2-Methyltetrahydropyran-3-ol C₆H₁₂O₂ 116.16 Methyl at C2 (trans) Alcohol, ether N/A
3-Ethyltetrahydro-2H-pyran-2-one C₇H₁₂O₂ 128.17 Ethyl at C3, ketone at C2 Ketone, ether 32821-68-4
Tetrahydro-2H-thiopyran-4-ol C₅H₁₀OS 118.20 Sulfur atom at position 1 Thioether, alcohol N/A

*Note: Data for this compound are inferred from analogs.

Key Observations:
  • Hydrophobicity : The ethyl group in this compound increases its logP compared to the parent compound, enhancing membrane permeability in biological systems.
  • Steric Effects : The ethyl substituent may influence ring conformation and reactivity, as seen in related compounds where substituents alter intramolecular interactions .
  • Functional Group Diversity : The ketone in 3-Ethyltetrahydro-2H-pyran-2-one introduces electrophilicity, making it reactive toward nucleophiles, unlike the alcohol derivative .
This compound (Inferred Pathway):

Core Formation : Cyclization of a diol or epoxy precursor, analogous to glucose-derived tetrahydropyrans .

Substituent Introduction : Ethylation via Grignard reagents or alkylation of a hydroxyl-containing intermediate .

Biological Activity

3-Ethyltetrahydro-2H-pyran-3-ol is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a hydroxyl group and a tetrahydropyran ring. The molecular formula is C7H12O2C_7H_{12}O_2, and its structure facilitates various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding, while the tetrahydropyran structure contributes to its reactivity in biochemical pathways. Notably, the compound can act as an electrophile in nucleophilic addition reactions, which may influence enzyme activity and receptor interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one study reported an IC50 value indicating significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Specific case studies have shown that this compound can inhibit tumor cell growth in various cancer models.

Case Studies

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a notable inhibitory effect on both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • Anticancer Research : In a study examining various tetrahydropyran derivatives, this compound was found to exhibit selective cytotoxicity towards MDA-MB-231 breast cancer cells. The compound induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl group at C3Antimicrobial, anticancer
3-Ethyl-6-vinyltetrahydro-2H-pyranLacks hydroxyl groupLimited biological activity
3-Ethynyltetrahydro-2H-pyranContains triple bond but no hydroxylDifferent reactivity profile

The comparative analysis highlights the unique biological activity conferred by the hydroxyl group in this compound, distinguishing it from other similar compounds.

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurposeYield Optimization
1β-Nitrostyrenes + formaldehyde (THF, 0°C)CyclizationAdjust stoichiometry to 1:1.2
2BF₃·OEt₂ catalysisRing closureMonitor via TLC (Rf = 0.3, hexane:EtOAc 3:1)

How can NMR and Mass Spectrometry resolve structural ambiguities in this compound derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for stereocenters (e.g., δ 3.5–4.2 ppm for pyran oxygen protons) .
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • COSY/NOESY : Resolve spatial proximity of ethyl and hydroxyl groups .

Advanced Research Question

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) for enantiomeric excess (ee) .
  • Solvent effects : Compare yields in DCM (non-polar) vs. MeCN (polar) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) .

Q. Case Study :

  • Unoptimized : 57% yield (24 hr, BF₃·OEt₂) .
  • Optimized : 84% yield (microwave, 30 min, 80°C) .

How to resolve contradictions in published synthetic routes for this compound?

Advanced Research Question

  • Reproducibility testing : Replicate divergent protocols (e.g., cyclization vs. ring-expansion) .
  • Kinetic studies : Identify rate-limiting steps via in situ IR spectroscopy .
  • Computational validation : Compare transition-state energies using DFT calculations .

What methodologies evaluate the biological activity of this compound in neurological studies?

Advanced Research Question

  • Receptor binding assays : Radiolabeled ligands (e.g., [³H]-GABA) to assess CNS receptor affinity .
  • In vitro models : Neuronal cell lines (e.g., SH-SY5Y) for cytotoxicity/protection assays .
  • Metabolic stability : Liver microsome assays to predict in vivo half-life .

How can QSAR modeling predict the pharmacological profile of this compound analogs?

Advanced Research Question

  • Descriptor selection : Include logP, polar surface area, and H-bond donors .
  • Validation : Cross-check with experimental IC₅₀ values (e.g., COX-2 inhibition) .
  • Scaffold hopping : Modify the pyran ring to improve bioavailability .

How do physical properties (e.g., solubility, stability) influence experimental design?

Basic Research Question

  • Solubility : Use DMSO for stock solutions (10 mM) but avoid prolonged storage due to hygroscopicity .
  • Stability : Store at -20°C under argon; monitor decomposition via HPLC .

Basic Research Question

  • Normal-phase chromatography : Hexane:EtOAc (3:1) for polar impurities .
  • Recrystallization : Ethanol/water (7:3) for high-purity crystals .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Gloves (nitrile), goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .

How to assess the pharmacodynamic profile of this compound in vivo?

Advanced Research Question

  • Dose-response studies : Administer 10–100 mg/kg in rodent models .
  • Biomarker analysis : Measure plasma cytokine levels (e.g., IL-6) post-administration .
  • PK/PD modeling : Link plasma concentration to efficacy (e.g., ED₅₀) .

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